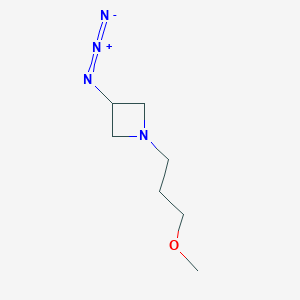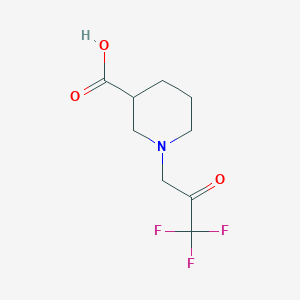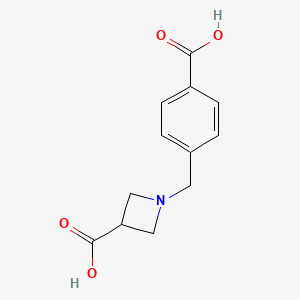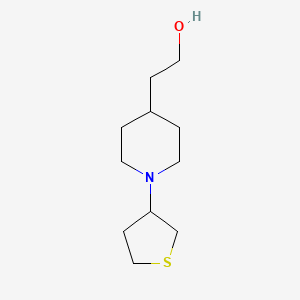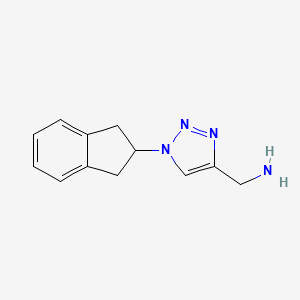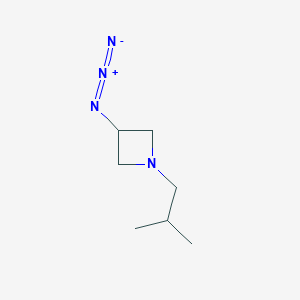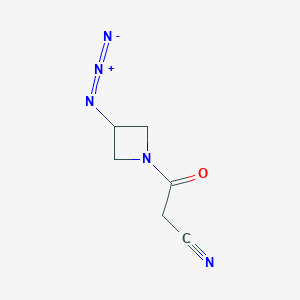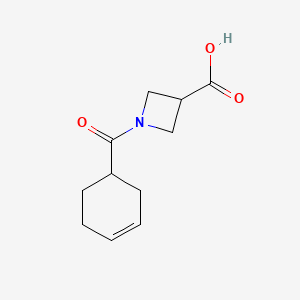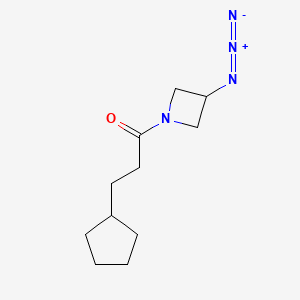
1-(3-Azidoazetidin-1-yl)-3-cyclopentylpropan-1-one
Übersicht
Beschreibung
1-(3-Azidoazetidin-1-yl)-3-cyclopentylpropan-1-one is a useful research compound. Its molecular formula is C11H18N4O and its molecular weight is 222.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
The chemical compound 1-(3-Azidoazetidin-1-yl)-3-cyclopentylpropan-1-one is involved in various synthesis processes and biological evaluations. For instance, compounds with azetidinone and thiazolidinone moieties linked to the indole nucleus have been synthesized and characterized for their potential in exhibiting antimicrobial, antimycobacterial, antioxidant, and cytotoxic activities. These compounds were evaluated for their efficacy in inhibiting bacterial and fungal growth, showcasing the chemical's role in developing new therapeutic agents (Saundane & Walmik, 2013).
Antifungal and Antiparasitic Activity
Another study highlights the synthesis of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives from azidopropan-2-ol derivatives, demonstrating significant antifungal activity against Candida species. These compounds, showing low toxicity, suggest the utility of the azidoazetidin-1-yl moiety in designing antifungal agents with high selectivity and potency (Zambrano-Huerta et al., 2019).
Anti-inflammatory and Analgesic Applications
Research into β-aminonaphthalenes derivatives, incorporating azetidinyl-thiazol moieties, indicates potent anti-inflammatory and analgesic activities. These compounds, being less ulcerogenic than standard treatments, offer insights into designing new medications for inflammation and pain relief with reduced side effects (Bansal et al., 2000).
Antileishmanial Agents
The synthesis of N-(1-methyl-1H-indol-3-yl)methyleneamines and azetidin-2-ones, evaluated for antileishmanial activity, showcases the compound's application in treating Leishmania infections. The transformation of methyleneamines to azetidin-2-ones resulted in improved anti-parasitic activity, highlighting the potential for developing effective antileishmanial drugs (Singh et al., 2012).
Eigenschaften
IUPAC Name |
1-(3-azidoazetidin-1-yl)-3-cyclopentylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c12-14-13-10-7-15(8-10)11(16)6-5-9-3-1-2-4-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQGNVXUMMMTLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


